molecular formula C5H11BrClN B6201000 3-bromo-N-methylcyclobutan-1-amine hydrochloride, Mixture of diastereomers CAS No. 2694727-97-2

3-bromo-N-methylcyclobutan-1-amine hydrochloride, Mixture of diastereomers

Cat. No.: B6201000
CAS No.: 2694727-97-2
M. Wt: 200.5
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Description

3-Bromo-N-methylcyclobutan-1-amine hydrochloride, a mixture of diastereomers, is a chemical compound with potential applications in various fields of science and industry. This compound consists of a cyclobutane ring substituted with a bromine atom and a methylamino group, forming a hydrochloride salt.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized by the halogenation of N-methylcyclobutan-1-amine using bromine in the presence of a suitable solvent, such as dichloromethane.

  • Amination: Another method involves the amination of 3-bromocyclobutan-1-ol followed by methylation using methylamine.

Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure the formation of the desired diastereomers. The process may include purification steps to separate the diastereomers and obtain a mixture with the desired ratio.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as alcohols or ketones.

  • Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of cyclobutane derivatives.

  • Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Cyclobutanol, cyclobutanone

  • Reduction: Cyclobutane derivatives

  • Substitution: Various substituted cyclobutanes

Scientific Research Applications

3-Bromo-N-methylcyclobutan-1-amine hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to investigate the effects of bromine-substituted amines on biological systems.

  • Medicine: Potential medicinal applications include the development of new pharmaceuticals targeting specific biological pathways.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-bromo-N-methylcyclobutan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The bromine atom can act as an electrophile, reacting with nucleophiles in biological systems. The methylamino group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

  • 3-Bromo-N-ethylcyclobutan-1-amine hydrochloride

  • 3-Chloro-N-methylcyclobutan-1-amine hydrochloride

  • 3-Iodo-N-methylcyclobutan-1-amine hydrochloride

Uniqueness: 3-Bromo-N-methylcyclobutan-1-amine hydrochloride is unique due to its specific combination of a bromine atom and a methylamino group on a cyclobutane ring. This combination provides distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

2694727-97-2

Molecular Formula

C5H11BrClN

Molecular Weight

200.5

Purity

95

Origin of Product

United States

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